molecular formula C16H14ClN3O4 B1384680 (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide CAS No. 58662-83-2

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide

Cat. No.: B1384680
CAS No.: 58662-83-2
M. Wt: 347.75 g/mol
InChI Key: QQINLOCHRYYRJQ-VIFPVBQESA-N
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Description

The compound is an amide derived from propanoic acid . It contains a 2-chlorobenzoyl group and a 4-nitrophenyl group. Amides are a type of organic compound that can participate in various organic reactions to form other useful compounds for synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 2-chlorobenzoyl chloride, a component of the compound, can be prepared by reacting 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the properties of its components. For instance, 2-chlorobenzoyl chloride has been found to exist in the gas phase as two stable non-planar conformers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its components. For instance, 2-chlorobenzoyl chloride is a liquid at room temperature, with a boiling point of 238 °C and a density of 1.382 g/mL at 25 °C .

Scientific Research Applications

Immunological Studies

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide has been linked to immunological research. A study conducted by Giraud et al. (2010) focused on the synthesis of related N-aryl-3-(indol-3-yl)propanamides, demonstrating significant immunosuppressive activities, which indicates a potential for this compound in immunological applications (Giraud et al., 2010).

Chromatographic Analysis

Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compounds, including 2-amino-1-(4-nitrophenyl)propane-1,3-diol, demonstrating its importance in the analytical chemistry field (Al-Rimawi & Kharoaf, 2011).

Chemical Kinetics

Research by Sedlák et al. (1999) on the cyclization reactions of substituted 2-(N-benzoyl-N-methyl)aminoalkanamides, including 2-[N-Methyl-N-(4-nitrobenzoyl)amino]-2-(4-nitrophenyl)propanamide, highlighted its significance in understanding chemical kinetics and reaction mechanisms (Sedlák et al., 1999).

Pharmacological Research

The pharmacokinetics and metabolism of selective androgen receptor modulators, including S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], were investigated, illustrating the compound's significance in pharmacological studies (Wu et al., 2006).

Solubility and Phase Equilibria

Pascual et al. (2017) conducted experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in various solvent mixtures, highlighting its relevance in solubility and phase equilibria research (Pascual et al., 2017).

Safety and Hazards

While specific safety information for this compound was not found, 2-chlorobenzoyl chloride, a component of the compound, is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage .

Properties

IUPAC Name

(2S)-2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-9(18)16(22)19-14-7-6-10(20(23)24)8-12(14)15(21)11-4-2-3-5-13(11)17/h2-9H,18H2,1H3,(H,19,22)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQINLOCHRYYRJQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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